molecular formula C10H11ClO4 B13153784 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid CAS No. 101536-78-1

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

Cat. No.: B13153784
CAS No.: 101536-78-1
M. Wt: 230.64 g/mol
InChI Key: QWZTVBQFBKECDB-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, ethyl, hydroxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of 3-Chloro-5-ethyl-6-oxo-2-methoxybenzoic acid.

    Reduction: Formation of 5-Ethyl-6-hydroxy-2-methoxybenzoic acid.

    Substitution: Formation of 3-Amino-5-ethyl-6-hydroxy-2-methoxybenzoic acid or 3-Methylthio-5-ethyl-6-hydroxy-2-methoxybenzoic acid.

Scientific Research Applications

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro and ethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-hydroxy-2-methoxybenzoic acid
  • 2-Hydroxy-5-methoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid

Uniqueness

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of the ethyl group, in particular, differentiates it from other similar compounds and can influence its reactivity and applications.

Properties

IUPAC Name

5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-3-5-4-6(11)9(15-2)7(8(5)12)10(13)14/h4,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZTVBQFBKECDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540635
Record name 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101536-78-1
Record name 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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